molecular formula C11H9NO2 B12616871 N-(But-2-ynoyl)benzamide CAS No. 947612-73-9

N-(But-2-ynoyl)benzamide

Cat. No.: B12616871
CAS No.: 947612-73-9
M. Wt: 187.19 g/mol
InChI Key: RQKRSPZZLZQHRS-UHFFFAOYSA-N
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Description

N-(But-2-ynoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a but-2-ynoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-ynoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

For large-scale production, the process involves the preparation of solid-state forms of the compound. This can be achieved through crystallization techniques, where the compound is crystallized from a suitable solvent mixture . The choice of solvent and crystallization conditions are optimized to obtain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(But-2-ynoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(But-2-ynoyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(But-2-ynoyl)benzamide is unique due to the presence of the but-2-ynoyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other benzamide derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

947612-73-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

N-but-2-ynoylbenzamide

InChI

InChI=1S/C11H9NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,1H3,(H,12,13,14)

InChI Key

RQKRSPZZLZQHRS-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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